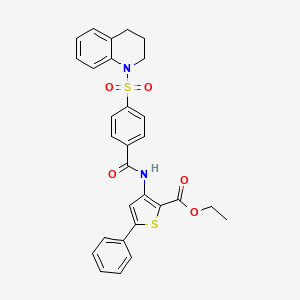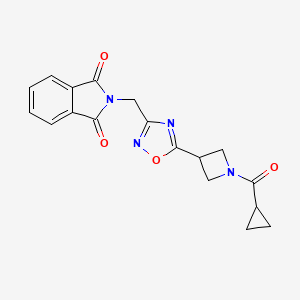
2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C18H16N4O4 and its molecular weight is 352.35. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
This compound has been evaluated for its potential as an antimicrobial agent . The isoindoline-1,3-dione derivatives, which include the core structure of this compound, have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . These compounds could act by binding to the bacterial cell membrane, disrupting its integrity and leading to cell death.
Antifungal Activity
The same derivatives have also been tested for their antifungal activity against Candida albicans and Aspergillus niger . The phthalimide moiety present in these compounds is believed to interact with the cytochrome P450 enzyme of the fungus, impairing ergosterol synthesis and causing abnormalities in the fungal cell membrane .
Anti-Alzheimer’s Activity
Some derivatives of isoindoline-1,3-dione have been synthesized to evaluate their anti-acetylcholinesterase activity , which is a key target in Alzheimer’s disease treatment . These compounds could potentially inhibit the enzyme acetylcholinesterase, which would prevent the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Antitubercular Activity
Imidazole-containing compounds, which share a similar heterocyclic structure with the given compound, have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis . These compounds could serve as a basis for designing new drugs targeting tuberculosis.
Chemotherapeutic Value
The heterocyclic core of imidazole, which is structurally related to the given compound, is known for its high chemotherapeutic value . Drugs containing this moiety are used to treat various infectious diseases, highlighting the potential of the given compound in developing novel chemotherapeutic agents .
Synthetic Intermediate
The compound could also serve as a synthetic intermediate in the production of more complex bioactive molecules. Its structure allows for various substitutions and modifications, which can lead to the synthesis of new compounds with desired biological activities .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that similar compounds can bind to their targets, leading to a series of biochemical reactions .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, some compounds with similar structures have been found to interact with the cytochrome P450 enzyme of fungi, impairing ergosterol synthesis and causing abnormalities in the fungal cell .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Similar compounds have shown antimicrobial and antifungal effects .
Eigenschaften
IUPAC Name |
2-[[5-[1-(cyclopropanecarbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-16(10-5-6-10)21-7-11(8-21)15-19-14(20-26-15)9-22-17(24)12-3-1-2-4-13(12)18(22)25/h1-4,10-11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWGWVUJPFESLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)C3=NC(=NO3)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2961766.png)
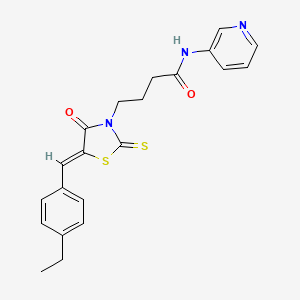
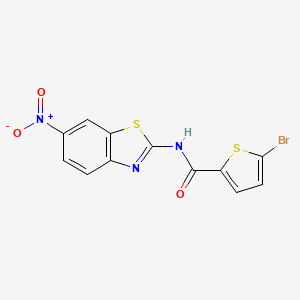
![(E)-N-(benzo[d]thiazol-2-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2961769.png)
![7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2961770.png)
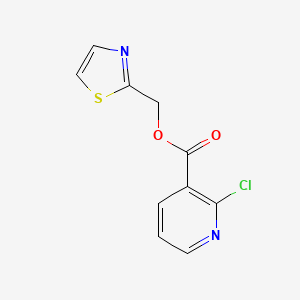

![3-[(4-Methylthiophen-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2961777.png)
![1-(3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2961778.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2961781.png)
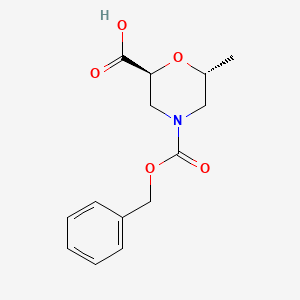
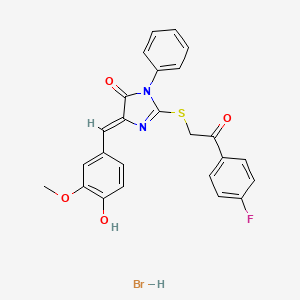
![2-(2-bromophenyl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2961786.png)
